C-6 vs. C-4/C-5/C-7 Methoxy Position: Up to >30,000-Fold Potency Differential in Anticancer Benzofuran Derivatives
In a systematic positional scan across the benzofuran core, Romagnoli et al. (2015) compared the antiproliferative IC₅₀ values of 2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)benzo[b]furan derivatives bearing a methoxy group at each of the four possible benzene-ring positions (C-4, C-5, C-6, C-7) versus no substituent, across seven human cancer cell lines. The C-6 methoxy compound 3g achieved IC₅₀ values of 0.3–27 nM (mean 7.8 nM), whereas C-4 (compounds 3c/3d) exceeded 10 µM in all lines, C-5 (3e) averaged 1500 nM, and C-7 (3i) averaged 370 nM. The unsubstituted parent 3a averaged 3300 nM [1]. The C-6 derivative 3g was more potent than the reference compound combretastatin A-4 (CA-4) in five of seven cell lines and matched CA-4 in tubulin assembly inhibition (IC₅₀ = 1.1 µM for both) [1].
| Evidence Dimension | Antiproliferative activity (IC₅₀ across 7 human cancer cell lines: HeLa, A549, HT-29, Jurkat, RS 4;11, MCF-7, HL-60) |
|---|---|
| Target Compound Data | Compound 3g (C-6 OMe): IC₅₀ range 0.3–27 nM, mean 7.8 nM; tubulin assembly IC₅₀ = 1.1 µM |
| Comparator Or Baseline | C-4 OMe (3c/3d): IC₅₀ >10,000 nM (all lines); C-5 OMe (3e): mean IC₅₀ 1,500 nM; C-7 OMe (3i): mean IC₅₀ 370 nM; unsubstituted (3a): mean IC₅₀ 3,300 nM; CA-4: tubulin assembly IC₅₀ = 1.1 µM |
| Quantified Difference | C-6 vs. C-4: >30,000-fold; C-6 vs. C-5: ~192-fold; C-6 vs. C-7: ~47-fold; C-6 vs. unsubstituted: ~423-fold (based on mean IC₅₀ ratios) |
| Conditions | In vitro antiproliferative assay; 7 human cancer cell lines; 72 h drug exposure; tubulin polymerization assay with purified bovine brain tubulin |
Why This Matters
For procurement decisions, the C-6 methoxy substitution pattern is non-negotiable: moving the methoxy to any other position destroys nanomolar potency, making 6-methoxybenzofuran-2(3H)-one the only viable building block for this high-value anticancer chemotype.
- [1] Romagnoli R, Baraldi PG, Kimatrai Salvador M, et al. Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. J Med Chem. 2015;58(7):3209-3222. Table 1, Table 3. doi:10.1021/acs.jmedchem.5b00155 View Source
